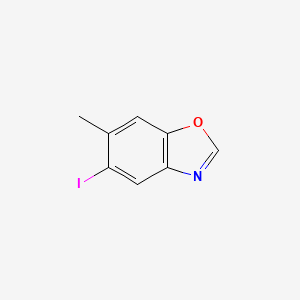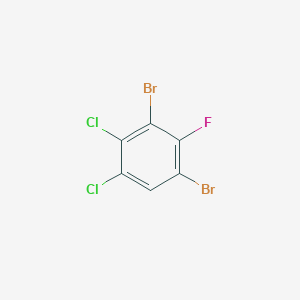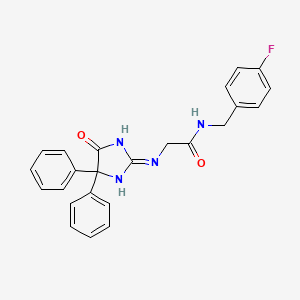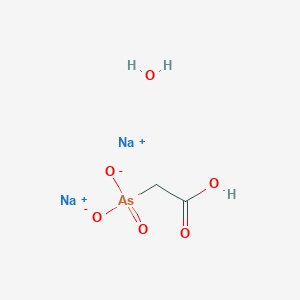
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid: is an organic compound characterized by a methoxy group attached to a cyclohexa-1,4-diene ring, with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyphenol, which undergoes a series of reactions to form the desired product.
Formation of Intermediate: The 4-methoxyphenol is first converted to 4-methoxycyclohexa-1,4-diene through a series of hydrogenation and dehydrogenation reactions.
Acetic Acid Addition: The intermediate is then subjected to a carboxylation reaction, where acetic acid is introduced to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation steps.
Controlled Reaction Conditions: Maintaining specific temperatures and pressures to optimize yield and purity.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the diene ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the methoxy group, where reagents like halogens or nitrating agents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclohexane derivatives
Substitution: Introduction of halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy and acetic acid groups on biological systems. It may serve as a model compound in enzymatic studies or as a ligand in receptor binding assays.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The methoxy group and acetic acid moiety can be modified to enhance biological activity, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.
Mecanismo De Acción
The mechanism by which 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the acetic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but lacks the diene ring.
2-(4-Methoxyphenyl)acetic acid: Similar structure but with a phenyl ring instead of a cyclohexa-1,4-diene ring.
4-Methoxycyclohexanecarboxylic acid: Similar structure but with a fully saturated cyclohexane ring.
Uniqueness
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid is unique due to the presence of both a methoxy group and a cyclohexa-1,4-diene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-(4-methoxycyclohexa-1,4-dien-1-yl)acetic acid |
InChI |
InChI=1S/C9H12O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2,5H,3-4,6H2,1H3,(H,10,11) |
Clave InChI |
SZSIEUTWLLGRME-UHFFFAOYSA-N |
SMILES canónico |
COC1=CCC(=CC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)




![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)

![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)



![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
